![molecular formula C18H13F3N2O4S2 B2968625 3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-23-3](/img/structure/B2968625.png)
3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative with additional thiophene and thiazole rings. The presence of the dimethoxy group and the trifluoroacetyl group may influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzamide moiety and the thiophene and thiazole rings, which could impact its electronic properties .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. The amide could undergo hydrolysis, the thiophene and thiazole rings might participate in electrophilic aromatic substitution, and the trifluoroacetyl group could be involved in nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Pharmaceutical Drug Development
This compound, with its complex structure, may serve as a precursor in the synthesis of pharmaceutical drugs. The presence of a thiophene ring, a common motif in drug molecules, suggests potential applications in creating new medications with anti-inflammatory, anti-psychotic, or anti-arrhythmic properties . The trifluoroacetyl group could be involved in enhancing the drug’s ability to bind to target proteins, increasing its efficacy.
Anticancer Research
Compounds with similar structures have been explored for their anticancer properties. The thiazolyl benzamide moiety, in particular, is of interest due to its potential to act as a kinase inhibitor, which is a promising approach in targeted cancer therapies . Research in this area could focus on the compound’s ability to inhibit cell growth in various cancer cell lines.
Material Science
The thiophene component of the compound could be utilized in material science, particularly in the development of conductive polymers. Thiophene derivatives are known for their application in π-conjugated systems, which are essential for creating organic semiconductors . This could lead to advancements in the production of electronic devices such as solar cells and light-emitting diodes (LEDs).
Biological Activity Screening
Due to the diverse biological activities of indole derivatives, this compound could be used in high-throughput screening to identify new biological activities . Its structure could interact with various biological targets, leading to potential applications in discovering treatments for diseases like HIV, tuberculosis, and malaria.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S2/c1-26-10-6-9(7-11(8-10)27-2)16(25)23-17-22-13(12-4-3-5-28-12)14(29-17)15(24)18(19,20)21/h3-8H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEQJPBSWJLDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.